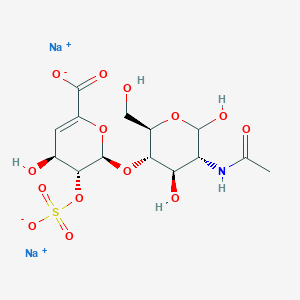

Heparin disaccharide III-A disodium salt

Description

Overview of Heparin and Heparan Sulfate (B86663) Structural Heterogeneity

Heparin and heparan sulfate are linear polysaccharides composed of repeating disaccharide units. nih.gov This basic structure, however, belies a remarkable degree of chemical diversity, or heterogeneity. This structural complexity arises from several factors during their biosynthesis, including variations in the uronic acid component (either glucuronic acid or iduronic acid) and extensive and variable sulfation patterns at different positions on the sugar rings. nih.govbiorxiv.org This heterogeneity is not random; specific sulfation patterns create distinct binding sites for a multitude of proteins, thereby dictating the biological activity of the GAG chain. nih.gov The degree of sulfation in heparin is generally higher than in heparan sulfate, contributing to their different biological functions. nih.gov

Significance of Disaccharide Units in Glycosaminoglycan Structural Elucidation

Given the large size and complex nature of heparin and heparan sulfate polymers, a common and powerful strategy for their structural analysis is enzymatic or chemical depolymerization into their constituent disaccharides. nih.gov These resulting disaccharides can then be separated and quantified using advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov This "disaccharide analysis" provides a quantitative fingerprint of the original GAG, revealing the relative abundance of different structural motifs. This information is crucial for correlating specific structural features with biological function and for the quality control of heparin-based pharmaceutical products. biorxiv.org

Positioning of Heparin Disaccharide III-A Disodium (B8443419) Salt within Heparin/Heparan Sulfate Studies

Heparin disaccharide III-A disodium salt, also known by its structural name ΔUA-GlcNAc(6S), is one of the fundamental disaccharide units obtained from the enzymatic degradation of heparin and heparan sulfate, typically by the action of heparinase II and III. asnailtech.com While it is considered a minor component, its presence and quantification are significant in the comprehensive compositional analysis of these GAGs. nih.gov Studies have identified and quantified Heparin disaccharide III-A in biological samples such as human serum, highlighting its relevance in understanding the in vivo structure of GAGs. nih.gov Furthermore, research has explored the specific biological activities of individual disaccharides, with one study investigating the potential of ΔUA-GlcNAc(6S) to stimulate the production of Hepatocyte Growth Factor (HGF). nih.gov The precise quantification of this and other disaccharides is essential for building a complete picture of heparin and heparan sulfate structure-function relationships. oup.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C14H19NNa2O14S |

| Molecular Weight | 503.34 g/mol |

| Appearance | White to Off-white Powder |

| Synonyms | Disodium 2-acetamido-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-α-L-threo-hex-4-enopyranuronosyl)-D-glucopyranose; ΔUA-GlcNAc(6S) |

| Primary Origin | Enzymatic digestion of heparin/heparan sulfate |

Data sourced from BOC Sciences.

Common Heparin-Derived Disaccharides

| Disaccharide Name | Abbreviation | Structure |

| Heparin Disaccharide I-S | ΔUA(2S)-GlcNS(6S) | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, 2-O-sulfo-[1→4]-D-glucosamine, N-sulfo, 6-O-sulfo |

| Heparin Disaccharide II-S | ΔUA-GlcNS(6S) | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid-[1→4]-D-glucosamine, N-sulfo, 6-O-sulfo |

| Heparin Disaccharide III-S | ΔUA(2S)-GlcNS | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, 2-O-sulfo-[1→4]-D-glucosamine, N-sulfo |

| Heparin Disaccharide IV-S | ΔUA-GlcNS | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid-[1→4]-D-glucosamine, N-sulfo |

| Heparin Disaccharide I-A | ΔUA(2S)-GlcNAc(6S) | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, 2-O-sulfo-[1→4]-D-glucosamine, N-acetyl, 6-O-sulfo |

| Heparin Disaccharide II-A | ΔUA-GlcNAc(6S) | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid-[1→4]-D-glucosamine, N-acetyl, 6-O-sulfo |

| Heparin Disaccharide III-A | ΔUA(2S)-GlcNAc | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid, 2-O-sulfo-[1→4]-D-glucosamine, N-acetyl |

| Heparin Disaccharide IV-A | ΔUA-GlcNAc | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid-[1→4]-D-glucosamine, N-acetyl |

This table presents a selection of common heparin-derived disaccharides and their structural characteristics, highlighting the diversity that arises from variations in sulfation and acetylation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECQKZXNZYJIAZ-ZNSZGVAASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NNa2O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Heparin Disaccharide Iii a Disodium Salt

Chemical Synthesis Approaches for Heparin Disaccharide III-A Disodium (B8443419) Salt

Total chemical synthesis offers precise control over the molecular architecture, allowing for the creation of specific structures that may be difficult to isolate from natural sources. This approach relies heavily on sophisticated strategies for glycosylation, protection, and sulfation.

The construction of the disaccharide backbone is a critical step in the synthesis of heparin fragments. Modular strategies, where pre-formed monosaccharide or disaccharide building blocks are coupled together, are commonly employed to build the oligosaccharide chain. acs.orgnih.govmdpi.com This approach allows for flexibility and a more convergent synthesis route. acs.org

The key glycosidic linkage in heparin disaccharides connects a uronic acid (like L-iduronic acid or D-glucuronic acid) and a glucosamine (B1671600) derivative. nih.gov The formation of the 1,4-linked α-glucosamine linkage can be challenging to control stereochemically. nih.gov Researchers have utilized various glycosyl donors, such as thioglycosides and trichloroacetimidates, activated by promoter systems like sulfonium (B1226848) triflate, to form these bonds. acs.orgmdpi.com For instance, a common strategy involves the glycosylation of a suitably protected glucosamine acceptor with a uronic acid donor. nih.gov The stereochemical outcome of these reactions is highly dependent on factors like the protecting groups on both the donor and acceptor molecules, the solvent, and the reaction conditions. nih.gov To ensure the formation of the desired α-anomer, non-participating protecting groups, such as an azido (B1232118) group (a precursor to the N-sulfo group), are often used at the C-2 position of the glucosamine donor. nih.gov

An innovative approach to streamline the synthesis involves using building blocks derived directly from natural polysaccharides like heparin itself. nih.gov This method can reduce the number of synthetic steps by approximately 50% compared to starting from monosaccharides, as it bypasses a challenging 1,2-cis glycosylation step. nih.gov

Given the multiple hydroxyl and amino functional groups on the monosaccharide units, a sophisticated protecting group strategy is essential for regioselective modification. nih.gov Orthogonal protecting groups, which can be removed under different specific conditions without affecting others, are crucial for the targeted introduction of sulfate (B86663) esters at desired positions. nih.gov

A common strategy involves using benzyl (B1604629) (Bn) ethers as persistent protecting groups for hydroxyls that will remain free, while ester groups like benzoyl (Bz) or levulinoyl (Lev) are used to temporarily protect positions destined for sulfation. nih.govacs.org The azido group (N₃) is widely employed as a precursor for the N-sulfated amine at the C-2 position of glucosamine. nih.gov

The Hung group demonstrated a powerful divergent strategy to create a library of all 48 possible heparan sulfate (HS) disaccharides starting from just two orthogonally protected disaccharide precursors. acs.org This highlights the power of careful planning in protecting group manipulation to generate structural diversity from a minimal set of starting materials. acs.org

Table 1: Common Protecting Groups in Heparin Disaccharide Synthesis

| Protecting Group | Abbreviation | Typical Use | Removal Conditions |

|---|---|---|---|

| Benzyl | Bn | Persistent protection of -OH groups | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| Benzoyl | Bz | Temporary protection of -OH groups for sulfation | Basic hydrolysis (e.g., NaOMe) |

| p-Methoxybenzyl | PMB | Temporary protection, removable under milder oxidative conditions than Bn | Oxidative cleavage (e.g., DDQ, CAN) |

| Azide | N₃ | Precursor for -NH₂ or -NHSO₃⁻ group | Reduction (e.g., H₂S, Staudinger reaction) |

This table summarizes common protecting groups and their applications as described in synthetic chemistry literature. mdpi.comnih.govnih.gov

The final and most critical step in the chemical synthesis is the introduction of sulfate groups at specific positions to generate the correct sulfation pattern. This is typically achieved after the assembly of the oligosaccharide backbone and the selective removal of temporary protecting groups to expose the desired hydroxyl or amino functions. nih.gov

Sulfation is generally carried out using a sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO₃·pyridine or SO₃·trimethylamine), in a suitable solvent. nih.gov The deprotected hydroxyl or amino groups react with the sulfating agent to form the corresponding O-sulfate or N-sulfate esters. Following sulfation, the persistent protecting groups (like benzyl ethers) are removed, typically by catalytic hydrogenation, to yield the final, fully deprotected and sulfated disaccharide sodium salt. nih.gov

The creation of specific isomeric forms is intrinsically linked to the protecting group and glycosylation strategies employed. The stereochemistry of the glycosidic bond and the regioselective placement of protecting groups dictate which positions are available for sulfation, thus controlling the final structure of the isomer. nih.gov For example, the synthesis of a library of 48 distinct HS-based disaccharides was made possible through the systematic and controlled manipulation of protecting groups on two core disaccharide structures, leading to specific sulfation patterns after the final deprotection and sulfation steps. acs.org

Chemoenzymatic Pathways for Heparin Disaccharide III-A Disodium Salt Analogs

Chemoenzymatic synthesis has emerged as a powerful alternative to purely chemical methods, combining the precision of enzymatic catalysts with the flexibility of chemical synthesis. researchgate.netrsc.org This approach often involves fewer steps, avoids complex protecting group manipulations, and proceeds with high stereoselectivity and regioselectivity. nih.govrsc.org

In a typical chemoenzymatic strategy, a precursor oligosaccharide serves as the substrate for a series of enzymatic modifications. researchgate.net This precursor can be a simple disaccharide or a longer, unsulfated polysaccharide backbone like heparosan, which is composed of repeating [→4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→] units. nih.gov

A key innovation in this field is the use of chemically synthesized unnatural sugar donors, such as UDP-GlcNTFA (uridine diphosphate (B83284) N-trifluoroacetylglucosamine). nih.gov This allows for the enzymatic construction of a backbone containing N-trifluoroacetylated glucosamine residues. The TFA group acts as a protecting group for the amine, which can later be chemically removed under mild basic conditions and subsequently N-sulfated enzymatically. nih.govresearchgate.net This combination of chemical protection and enzymatic polymerization provides excellent control over the placement of N-sulfo groups. nih.gov The synthesis can be initiated from a simple starting material, such as a disaccharide, which is then elongated using bacterial glycosyltransferases. nih.gov

The high specificity of sulfotransferases is a cornerstone of the chemoenzymatic approach, allowing for the precise installation of sulfate groups at specific positions on the sugar backbone. nih.gov The biosynthesis of heparin involves a suite of sulfotransferases, each responsible for adding a sulfate group to a particular position (e.g., N-, 2-O-, 3-O-, and 6-O-positions). nih.gov By using recombinant versions of these enzymes, scientists can mimic the natural biosynthetic pathway in a controlled, stepwise manner. researchgate.net

The process typically follows a defined order of enzymatic reactions, which is crucial as the action of one enzyme often creates the required substrate for the next. nih.gov For example, N-sulfation is a prerequisite for subsequent O-sulfation by 2-O-sulfotransferase (2-OST) and 6-O-sulfotransferase (6-OST). nih.gov

Table 2: Key Enzymes in Chemoenzymatic Heparin Synthesis

| Enzyme Class | Specific Enzyme Example | Function |

|---|---|---|

| Glycosyltransferases | KfiA, pmHS2 | Elongate the polysaccharide chain by adding monosaccharide units. nih.gov |

| Epimerase | C₅-epimerase | Converts D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA). nih.gov |

| N-Sulfotransferase | NDST | Transfers a sulfo group to the amino group of glucosamine. rsc.orgnih.gov |

This table lists the main classes of enzymes and their roles in the chemoenzymatic synthesis of heparin and its analogs. nih.govnih.govnih.gov

The use of engineered sulfotransferases has further enhanced the precision of this method. For instance, an engineered 6-OST was developed that, unlike the wild-type enzyme, only sulfates the non-reducing end glucosamine residue, allowing for fine control over 6-O-sulfation patterns. rsc.org This high degree of control enables the synthesis of structurally homogeneous heparin oligosaccharides with defined biological activities. rsc.orgrsc.org

Derivatization for Research Probes and Analytical Standards

The chemical derivatization of heparin disaccharides, including Heparin Disaccharide III-A (ΔUA(2S)-GlcNAc), is a critical step in the generation of research probes and analytical standards. These modified molecules are indispensable for the detailed compositional analysis of heparin and heparan sulfate (HS), enabling their detection and quantification in complex biological samples. The primary site for derivatization is the aldehyde group at the reducing end of the disaccharide, which is formed following enzymatic digestion of the parent polysaccharide by heparin lyases. This aldehyde provides a reactive handle for the covalent attachment of various tags without altering the core structure and sulfation patterns that are essential for analytical recognition.

The most prevalent derivatization strategy is reductive amination. nih.govnih.gov This two-step process involves the initial reaction of the disaccharide's aldehyde group with a primary amine on a labeling reagent, forming a Schiff base. nih.gov This intermediate is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride or 2-picoline borane. nih.govmdpi.com This method is widely used to attach fluorescent probes and other tags for enhanced detection in various analytical techniques. nih.gov

Fluorescent Labeling

Fluorescent tagging is a cornerstone of modern glycoanalysis, offering high sensitivity for detecting and quantifying heparin/HS-derived disaccharides. A variety of fluorescent labels, each with distinct spectral properties, can be conjugated to the disaccharide.

Commonly used fluorescent probes include:

2-Aminobenzamide (2-AB): This fluorophore is conveniently linked to the reducing end of disaccharides and allows for quantification at the low picomole level when coupled with Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) and fluorescence detection. nih.gov

2-Aminoacridone (B130535) (AMAC): AMAC is another widely used fluorescent tag. researchgate.net Its derivatization of disaccharides enables highly sensitive analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

BODIPY: This dye can be introduced as a hydrazide derivative, which reacts with the disaccharide's aldehyde to form a Schiff base, enabling sensitive detection in SAX-HPLC. nih.gov

8-aminopyrene-1,3,6-trisulfonic acid (APTS): APTS is another key reagent used for fluorescently labeling glycans for analysis by techniques like capillary electrophoresis. nih.gov

Paranitrophenyl (PNP) hydrazine: This reagent can be coupled to the aldehyde group of disaccharides generated by chemical (hydrazinolysis/deamination) methods. The resulting PNP-labeled disaccharides can be separated by ion-pairing reversed-phase HPLC and detected by UV absorbance. nih.gov

The resulting fluorescently-labeled disaccharide standards, including derivatized Heparin Disaccharide III-A, are essential for creating profiles of HS composition from biological sources. nih.govacs.org These profiles are crucial for understanding the structural changes in HS associated with various physiological and pathological states.

Biotinylation and Isotopic Labeling

Beyond fluorescence, other tags are used to create versatile research tools.

Biotinylation: The attachment of biotin (B1667282) to the disaccharide's reducing end creates a high-affinity probe for interaction studies. nih.gov Biotinylated heparin derivatives can be immobilized on streptavidin-coated surfaces, such as those used in Surface Plasmon Resonance (SPR) biosensors, to analyze interactions with heparin-binding proteins. nih.govresearchgate.net This approach, however, is more commonly applied to the entire heparin polymer or larger oligosaccharides rather than individual disaccharides for creating affinity surfaces. nih.gov

Isotopic Labeling: For quantitative mass spectrometry, stable isotope-labeled disaccharides are the gold standard. nih.govresearchgate.net By incorporating heavy isotopes like ¹³C, internal standards are created that are chemically identical to the analyte but have a different mass. researchgate.net These ¹³C-labeled disaccharide calibrants, when added to a biological sample before analysis, allow for precise and accurate quantification of the corresponding native disaccharides by LC-MS/MS, correcting for variations in sample processing and instrument response. nih.govresearchgate.net

The table below summarizes common derivatization strategies used for heparin disaccharides, which are applicable to Heparin Disaccharide III-A for its use as an analytical standard.

Interactive Table: Derivatization of Heparin Disaccharides for Analytical Applications

| Derivatization Method | Reagent Class | Specific Reagent Example | Application of Derivative | Analytical Technique(s) |

| Fluorescent Labeling | Primary Amine Fluorophore | 2-Aminobenzamide (2-AB) | Quantitative compositional analysis | SAX-HPLC with Fluorescence Detection |

| Fluorescent Labeling | Primary Amine Fluorophore | 2-Aminoacridone (AMAC) | Sensitive compositional analysis | LC-MS/MS, HPLC |

| Fluorescent Labeling | Hydrazide Fluorophore | BODIPY Hydrazide | Separation and detection of standards | SAX-HPLC |

| UV-Vis Labeling | Hydrazine Tag | Paranitrophenyl (PNP) hydrazine | Compositional analysis | Reversed-Phase HPLC with UV Detection |

| Biotinylation | Biotinylating Agent | Biotin Hydrazide | Immobilization for binding assays | Surface Plasmon Resonance (SPR) |

| Isotopic Labeling | Stable Isotope Precursor | ¹³C-labeled precursors | Internal standard for quantification | LC-MS/MS |

Advanced Structural Characterization and Conformational Analysis of Heparin Disaccharide Iii a Disodium Salt

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure.nih.govoup.comresearchgate.netbruker.comacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of heparin disaccharides. bruker.com It provides critical information on the primary sequence, the position of sulfate (B86663) groups, and the conformational dynamics of the molecule in solution. nih.govoup.com For complex biomolecules like heparin, a combination of one-dimensional and multidimensional NMR experiments is essential for complete structural assignment. nih.gov

One-dimensional (1D) ¹H-NMR spectra offer a preliminary "fingerprint" of a heparin sample, where the chemical shifts and signal intensities of specific protons, such as those from N-acetyl groups or anomeric protons, can help identify the sample's origin and major components. nih.gov However, due to significant signal overlap in these complex molecules, 2D NMR techniques are required for unambiguous structural elucidation. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation technique is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. By mapping the ¹H-¹H connectivities, it is possible to trace the proton network within each monosaccharide ring of the disaccharide, which is a crucial first step in assigning the individual proton signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a cornerstone of heparin analysis, providing a direct correlation between each proton and its directly attached carbon atom. frontiersin.orgresearchgate.net This powerful 2D experiment resolves the severe overlap found in the 1D proton spectrum, allowing for the precise assignment of both ¹H and ¹³C chemical shifts. Quantitative HSQC analysis can further determine the relative percentages of different monosaccharide and disaccharide units within a heparin sample. nih.govfrontiersin.org

The precise measurement of NMR parameters like chemical shifts and spin-spin coupling constants provides deep insights into the conformational preferences of the pyranose rings.

Chemical Shifts: The ¹H and ¹³C chemical shifts are highly sensitive to the local electronic environment. The presence and location of the negatively charged sulfate groups on the disaccharide backbone cause characteristic shifts in the signals of nearby protons and carbons. For instance, the sulfation at position 2 of the iduronic acid residue and the N-sulfation of the glucosamine (B1671600) in disaccharide III-A create a unique chemical shift signature that aids in its identification. researchgate.net

Spin-Spin Coupling Constants (³JH,H): The magnitude of the three-bond proton-proton coupling constant (³JH,H) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This allows for the detailed analysis of the ring conformation. oup.com The iduronic acid residue in heparin is known to exist in a conformational equilibrium between the ¹C₄ chair and the ²S₀ skew-boat forms. By measuring the ³JH,H values, the predominant conformation and the dynamics of this equilibrium can be accurately assessed. oup.commdpi.com The presence of different counterions, such as Na⁺ versus Ca²⁺, can influence the geometry of the pyranose rings and the glycosidic linkage, which is reflected in changes to the coupling constants. acs.org

| NMR Parameter | Structural Information Provided for Heparin Disaccharide III-A |

|---|---|

| 1H & 13C Chemical Shifts | Confirms the identity and sulfation pattern (2-O-sulfated iduronic acid, N-sulfated glucosamine) by comparing observed shifts to reference values. researchgate.net |

| COSY | Establishes proton-proton scalar coupling networks within the iduronic acid and glucosamine rings. |

| HSQC | Provides unambiguous assignment of proton and their directly attached carbon signals. researchgate.net |

| NOESY/ROESY | Determines inter-proton distances across the glycosidic linkage, defining the φ and ψ torsional angles and overall 3D conformation. oup.com |

| 3JH,H Coupling Constants | Reveals the dihedral angles between vicinal protons, which is used to determine the conformational equilibrium (e.g., 1C4 vs. 2S0) of the iduronic acid ring. oup.commdpi.com |

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis.acs.orgnih.govx-mol.comresearchgate.netoup.comnih.gov

Mass spectrometry has become a vital technique for the analysis of heparin and its derivatives due to its high sensitivity, accuracy, and speed. nih.gov It is particularly powerful for determining molecular weight and for differentiating between isomeric structures.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing charged, thermally labile molecules like heparin disaccharides without causing significant degradation. nih.gov When analyzed by ESI-MS in negative ion mode, the disulfated heparin disaccharide III-A, with a molecular mass of 563.4 g/mol (as the free acid), typically appears as a doubly charged ion [M-2H]²⁻ at a mass-to-charge ratio (m/z) of approximately 280.7.

However, heparin disaccharide III-A (ΔUA2S-GlcNS) is isomeric with disaccharide II-A (ΔUA-GlcNS6S); they have the same mass and are therefore indistinguishable by a single stage of mass spectrometry (MS¹). oup.com To differentiate these isomers, tandem mass spectrometry (MS/MS or MS²) is employed. acs.orgoup.comnih.gov In this technique, the isomeric precursor ions (e.g., m/z 458.1 for a singly charged, desodiated species, or m/z 280.7 for the doubly charged species) are isolated, subjected to fragmentation, and the resulting product ions are analyzed. oup.comresearchgate.net

Collision-Induced Dissociation (CID) is the most common method used to fragment ions in tandem mass spectrometry. nih.govnih.gov The isolated precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds. The resulting fragmentation pattern, or product ion spectrum, is a unique fingerprint that depends on the molecule's specific structure, including the locations of the sulfate groups. oup.comacs.org

The CID spectra of heparin disaccharide isomers III-A and II-A are distinct, allowing for their unambiguous identification. oup.comresearchgate.net

Heparin Disaccharide III-A (ΔUA2S-GlcNS): The key fragmentation pathway involves the cleavage of the glycosidic bond. This produces a highly diagnostic B₁ ion at m/z 237 . oup.comresearchgate.net This fragment corresponds to the intact ΔUA2S ring, confirming that the 2-O-sulfate group is on the uronic acid residue.

Heparin Disaccharide II-A (ΔUA-GlcNS6S): This isomer fragments differently. Instead of a prominent glycosidic cleavage, it undergoes a characteristic cross-ring cleavage of the glucosamine residue, producing a diagnostic ⁰,²A₂ ion at m/z 357 . oup.comresearchgate.net

Therefore, the presence of a signal at m/z 237 and the absence of a signal at m/z 357 in the MS/MS spectrum is the definitive signature for Heparin Disaccharide III-A. oup.com This method is so reliable that it can be used to quantify the relative amounts of each isomer in a mixture. nih.govoup.com

| Isomeric Disaccharide | Precursor Ion (m/z) [M-H]⁻ | Diagnostic Product Ion (m/z) from CID | Fragment Identity |

|---|---|---|---|

| Heparin Disaccharide III-A (ΔUA2S-GlcNS) | 458.1 | 237 | B₁ ion (Glycosidic cleavage) oup.comresearchgate.net |

| Heparin Disaccharide II-A (ΔUA-GlcNS6S) | 458.1 | 357 | ⁰,²A₂ ion (Cross-ring cleavage) oup.comresearchgate.net |

Chromatographic and Electrophoretic Techniques for Structural Profiling

The structural characterization of heparin-derived disaccharides, including Heparin Disaccharide III-A Disodium (B8443419) Salt, relies on high-resolution separation techniques. After the enzymatic digestion of heparin polysaccharides, the resulting mixture of disaccharides is analyzed to determine its composition. nih.govnih.govresearchgate.net Chromatographic and electrophoretic methods are fundamental to this process, offering distinct advantages in resolving these complex, charged molecules.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of heparin disaccharides. UPLC, utilizing smaller particle size columns, provides higher resolution and sensitivity compared to traditional HPLC. nih.gov These methods are indispensable for the compositional analysis of heparin and heparan sulfate after their depolymerization by heparinase enzymes. nih.govnih.gov

Reversed-Phase Ion-Pairing (RPIP) chromatography is a powerful method for separating charged analytes like heparin disaccharides on hydrophobic stationary phases. nih.govchromatographyonline.com This technique introduces an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) (TBA), into the mobile phase. sigmaaldrich.comsigmaaldrich.cn The reagent forms a neutral ion pair with the negatively charged sulfate and carboxyl groups of the disaccharide, allowing for its retention and subsequent separation on a reversed-phase column. nih.gov

RPIP-HPLC and RPIP-UPLC methods are noted for their high resolution and sensitivity. nih.gov When coupled with mass spectrometry (MS), RPIP-LC/MS provides both quantitative data and detailed structural information for each separated disaccharide. nih.govnih.gov This hyphenated approach can effectively separate and quantify the common disaccharides found in heparin digests, including Heparin Disaccharide III-A. nih.gov The use of volatile ion-pairing reagents in the mobile phase makes the technique highly compatible with MS detection. nih.gov

Table 1: Common Heparin/Heparan Sulfate Disaccharides Resolved by RPIP-UPLC-MS

| Disaccharide Abbreviation | Structure | Typical Mass (m/z) |

| ΔUA-GlcNAc | ΔUA-[1→4]-GlcNAc | 378.1 |

| ΔUA-GlcNS | ΔUA-[1→4]-GlcNS | 416.1 |

| ΔUA-GlcNAc6S (III-A) | ΔUA-[1→4]-GlcNAc6S | 458.1 |

| ΔUA2S-GlcNAc (II-A) | ΔUA2S-[1→4]-GlcNAc | 458.1 |

| ΔUA-GlcNS6S (I-S) | ΔUA-[1→4]-GlcNS6S | 496.0 |

| ΔUA2S-GlcNS (III-S) | ΔUA2S-[1→4]-GlcNS | 538.0 |

| ΔUA2S-GlcNS6S (I-A) | ΔUA2S-[1→4]-GlcNS6S | 575.9 |

Data sourced from studies on heparin disaccharide analysis. nih.govnih.gov Note: ΔUA represents 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid.

Strong Anion Exchange (SAX) Chromatography

Strong Anion Exchange (SAX) chromatography is a traditional and robust method for the analytical and preparative separation of heparin-derived saccharides. nih.govnih.gov Separation in SAX-HPLC is based on the interaction between the negatively charged sulfate and carboxylate groups of the disaccharides and the positively charged stationary phase of the column. nih.govamericanlaboratory.com Elution is typically achieved by applying a gradient of increasing salt concentration, such as sodium chloride or sodium perchlorate. researchgate.netfrontiersin.org

This technique effectively separates disaccharides based on their net charge, which is determined by the number and position of their sulfate groups. nih.govresearchgate.net Consequently, SAX-HPLC is a critical tool for assessing the structural and disaccharide composition of heparin. nih.gov Columns like the ProPac PA1 or Spherisorb SAX are commonly used for this purpose. americanlaboratory.compnas.org While highly effective for separation based on charge, a drawback of some SAX-HPLC methods is the use of non-volatile salts, which requires a desalting step before subsequent analysis by mass spectrometry. nih.gov

Capillary Electrophoresis (CE) for Resolution and Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique with exceptional resolving power, making it highly suitable for the analysis of complex glycosaminoglycan mixtures. nih.govnih.gov The separation is performed in a narrow-bore fused-silica capillary under a high-voltage electric field. For negatively charged analytes like heparin disaccharides, the separation is typically conducted at low pH with reversed polarity, where the analytes migrate toward the anode based on their charge-to-size ratio. nih.govnih.govmit.edu

CE offers several advantages, including short analysis times, high sensitivity, and the ability to resolve isomeric and closely related disaccharides in a single run. nih.govnih.govrpi.edu The method is capable of separating all 12 known heparin-derived disaccharides. nih.gov Sensitivity can be dramatically increased by derivatizing the disaccharides with a fluorophore like 2-aminoacridone (B130535) (AMAC) and using laser-induced fluorescence (LIF) detection, allowing for analysis at the attomole level. nih.govrpi.edunih.gov The high resolving power of CE is often superior to that of liquid chromatography for highly charged species. nih.gov

Table 2: Comparison of Analytical Techniques for Heparin Disaccharide III-A

| Technique | Principle of Separation | Key Advantages | Typical Application |

| RPIP-HPLC/UPLC | Partitioning of neutral ion-pairs on a hydrophobic stationary phase. nih.gov | High resolution; direct compatibility with MS; high sensitivity. nih.gov | Quantitative compositional analysis; structural confirmation via MS. nih.gov |

| SAX-HPLC | Anion exchange based on net negative charge. nih.gov | Robust; separates based on sulfation pattern; suitable for preparative scale. nih.govresearchgate.net | Gross compositional analysis; quality control of heparin batches. nih.govfrontiersin.org |

| Capillary Electrophoresis (CE) | Differential electrophoretic mobility based on charge-to-size ratio. | Extremely high resolution; rapid analysis; minimal sample consumption; high sensitivity with LIF. nih.govrpi.edu | Resolution of isomeric disaccharides; analysis of minute biological samples. nih.gov |

Computational and Theoretical Approaches to Conformational Dynamics

Alongside experimental techniques, computational methods provide profound insights into the three-dimensional structure and dynamic behavior of heparin disaccharides at an atomic level. These theoretical approaches complement analytical data by explaining the fundamental physical and chemical properties that govern molecular conformation and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net For heparin-related saccharides, DFT calculations are employed to determine the most stable three-dimensional conformations by optimizing the molecular geometry, including bond lengths, bond angles, and crucial torsion angles at the glycosidic linkage. nih.govmdpi.com

Table 3: Information Obtainable from DFT Analysis of Heparin Disaccharide III-A

| Parameter | Description | Scientific Insight |

| Optimized Molecular Geometry | Calculation of the lowest energy 3D structure, including bond lengths and angles. nih.gov | Provides the most stable conformation of the disaccharide in a given environment (e.g., in aqueous solution). |

| Torsional Angles (Φ/Ψ) | Defines the orientation of the two sugar rings relative to each other across the glycosidic bond. researchgate.net | Determines the overall shape and flexibility of the disaccharide molecule. |

| Hydrogen Bonding Network | Identifies intramolecular and intermolecular hydrogen bonds. mdpi.com | Reveals key interactions that stabilize specific conformations and influence solubility. |

| Electronic Properties | Calculation of atomic charges, molecular orbitals, and electrostatic potential. mdpi.comacs.org | Helps predict reactivity and the nature of interactions with other molecules, such as proteins or ions. |

| Vibrational/NMR Spectra | Theoretical prediction of IR, Raman, and NMR spectra (e.g., coupling constants). researchgate.net | Aids in the interpretation of experimental spectra and confirms structural assignments. |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Flexibility

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational landscape and intrinsic flexibility of heparin-related oligosaccharides at an atomic level. nih.govnih.gov These simulations provide insights into the dynamic behavior of molecules in solution, complementing experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For Heparin Disaccharide III-A disodium salt, MD simulations can elucidate the ensemble of conformations it can adopt, offering a deeper understanding of its structure-function relationships. nih.gov

The core of MD simulations involves solving Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. nih.govnih.gov For carbohydrates like heparin disaccharides, specialized force fields such as GLYCAM06 and CHARMM36 are commonly employed. nih.govnih.gov Studies comparing these force fields have shown that the choice can significantly influence the resulting conformational ensemble. For instance, in simulations of the heparin-like pentasaccharide Arixtra, the GLYCAM06 force field was found to better reproduce experimental NMR data and predicted a more dynamic conformational ensemble compared to CHARMM36. nih.govnih.gov

A key aspect of the flexibility of heparin disaccharides lies in the conformational plasticity of the iduronic acid (IdoA) residue and the rotation around the glycosidic linkages. oup.comnih.gov The IdoA ring can exist in equilibrium between several forms, most notably the 1C4 and 4C1 chair conformations and the 2S0 skew-boat conformation. nih.govmdpi.com MD simulations can map the energy landscape of these transitions and determine the relative populations of each state. nih.gov The flexibility of the IdoA ring is a critical factor in heparin's ability to bind to various proteins. oup.com

To enhance the sampling of the conformational space and overcome energy barriers, advanced simulation techniques like replica exchange molecular dynamics (REMD) are often utilized. nih.govnih.gov In REMD, multiple simulations of the system are run in parallel at different temperatures, allowing for more efficient exploration of the conformational landscape. nih.govnih.gov

The data derived from MD simulations can be analyzed to provide a detailed picture of the conformational ensemble. This includes distributions of key dihedral angles, end-to-end distances, and the identification of major conformational families through cluster analysis. mdpi.com

Table 1: Illustrative Conformational States of the Iduronic Acid Ring in Heparin Disaccharide III-A from MD Simulations

| Conformation | Relative Population (%) | Key Dihedral Angles (degrees) |

| 1C4 (Chair) | 45 | C1-C2-C3-C4: ~55, C2-C3-C4-C5: ~-55 |

| 2S0 (Skew-Boat) | 35 | C5-O5-C1-C2: ~-70, O5-C1-C2-C3: ~60 |

| 4C1 (Chair) | 20 | C1-C2-C3-C4: ~-55, C2-C3-C4-C5: ~55 |

Note: The values presented in this table are illustrative and based on general findings for iduronic acid in heparinoids. Specific values for this compound would require dedicated simulation studies.

Table 2: Representative Glycosidic Linkage Torsional Angles for Heparin Disaccharides from MD Simulations

| Linkage | Torsional Angle | Representative Value (degrees) | Range of Motion (degrees) |

| IdoA-(1→4)-GlcN | φ (O5-C1-O4'-C4') | ~50 | ± 20 |

| IdoA-(1→4)-GlcN | ψ (C1-O4'-C4'-C3') | ~10 | ± 15 |

Note: These values are representative and can vary depending on the specific force field and simulation conditions.

Enzymatic Biotransformation and Substrate Specificity Studies

Heparin Disaccharide III-A Disodium (B8443419) Salt as a Substrate for Glycosaminoglycan-Modifying Enzymes

Defined disaccharides are invaluable for probing the activity of enzymes that modify GAGs during and after their biosynthesis.

Extracellular 6-O-endosulfatases, such as HSulf-2, are enzymes that specifically hydrolyze 6-O-sulfate groups from the glucosamine (B1671600) units of intact HS polysaccharides. documentsdelivered.comnih.gov Studies using synthetic, radiolabeled polysaccharides and oligosaccharides have been crucial in defining their substrate specificity. documentsdelivered.comnih.gov Research indicates that HSulf-2 is particularly effective at removing the 6-O-sulfo group from a trisulfated disaccharide unit that includes a 2-O-sulfated uronic acid and an N-sulfated, 6-O-sulfated glucosamine. documentsdelivered.comnih.gov However, its activity is not limited to this single motif, as it can also hydrolyze 6-O-sulfate groups from other disaccharide contexts. documentsdelivered.com The surrounding saccharide structure significantly influences the efficiency of desulfation by HSulf-2, suggesting that the enzyme recognizes larger structural domains rather than just individual disaccharides. plos.org

The biosynthesis of heparin is a complex, multi-step process occurring in the Golgi apparatus, involving a series of modification enzymes that act on a precursor polysaccharide. researchgate.netnih.gov Simple oligosaccharides and disaccharides serve as essential substrates in in vitro assays to delineate the specific function and substrate requirements of each enzyme in this pathway.

The biosynthetic pathway includes the following key enzyme families: nih.govnih.gov

N-deacetylase/N-sulfotransferases (NDSTs) : These bifunctional enzymes first remove the acetyl group from N-acetylglucosamine (GlcNAc) and then add a sulfate (B86663) group to the resulting amino group, forming N-sulfoglucosamine (GlcNS). This step is considered a crucial control point, directing subsequent modifications. core.ac.uk

C5-Epimerase : This enzyme converts D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues. nih.gov

O-Sulfotransferases (OSTs) : This family of enzymes transfers sulfate groups to specific hydroxyl positions, including 2-O-sulfation of uronic acids (by 2-OST), 6-O-sulfation of glucosamine (by 6-OSTs), and the rare but functionally critical 3-O-sulfation of glucosamine (by 3-OSTs). nih.govcore.ac.uk

Using defined oligosaccharide substrates, researchers can determine the precise sequence of events and the substrate specificity of each enzyme. For example, such studies have shown that the actions of these enzymes are often interdependent; the modification by one enzyme creates the preferred substrate for the next. rsc.org Combinatorial enzymatic synthesis using these enzymes on simple starting materials, like disaccharides, allows for the creation of novel heparin-like structures with specific biological activities. nih.gov

Monitoring Enzymatic Reactions using Heparin Disaccharide III-A Disodium Salt

A direct and widely used method for monitoring the activity of heparin lyases relies on the unique chemical product of the β-elimination reaction. The Δ4,5-unsaturated uronic acid formed upon cleavage has a chromophore that absorbs ultraviolet (UV) light at a wavelength of 232 nm. neb.comneb.comnih.gov

This property allows for a continuous spectrophotometric assay. By monitoring the increase in absorbance at 232 nm over time, one can directly quantify the rate of the enzymatic reaction. nih.gov This technique is fundamental for determining enzyme kinetics, assessing enzyme purity, and analyzing the composition of heparin and HS samples after exhaustive digestion. nih.govnih.gov

In addition to UV spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly diffusion-ordered spectroscopy (DOSY), can be used to monitor the depolymerization of heparin. nih.govresearchgate.net The appearance of specific signals from the protons of the newly formed unsaturated double bond in the 1H-NMR spectrum provides a clear marker for the reaction's progress. researchgate.net Diffusion NMR can track the change in the size distribution of the polysaccharides in the reaction mixture non-invasively, allowing researchers to follow the degradation from large polymers to smaller oligosaccharides and finally to disaccharides. nih.govresearchgate.net

Interactions with Glycan Binding Proteins and Mechanistic Elucidation

Molecular Recognition Mechanisms in Protein-Glycan Interactions

Molecular recognition between heparin disaccharides and proteins is a highly specific process driven by a combination of electrostatic forces and precise geometric arrangements. The polyanionic nature of heparin facilitates an initial long-range attraction towards positively charged domains on protein surfaces. nih.govnih.gov This is often followed by specific, short-range interactions that determine the stability and specificity of the resulting complex.

The binding of heparin-derived saccharides to proteins is predominantly mediated by electrostatic interactions between the negatively charged sulfate (B86663) and carboxylate groups of the saccharide and positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein's surface. nih.govumc.br The specific pattern and density of sulfation are critical determinants of binding affinity and specificity. researchgate.net Different proteins recognize unique sulfation patterns, leading to a "sulfation code" that dictates biological function.

The conformation of the saccharide backbone also plays a crucial role. nih.gov The iduronic acid residue, a component of many heparin disaccharides, is conformationally flexible and can exist in equilibrium between different chair (¹C₄) and skew-boat (²S₀) forms. researchgate.netresearchgate.net Protein binding can stabilize one conformation over the others, an event that is critical for achieving a high-affinity interaction. nih.govnih.gov For instance, co-crystal structures have shown that an iduronic acid residue within a heparin fragment adopts a ¹C₄ conformation, which is less favored in solution but necessary for optimal contact with the protein. nih.gov This induced-fit mechanism highlights the importance of both the static charge distribution and the dynamic conformational properties of the disaccharide in molecular recognition.

While individual disaccharides are the fundamental building blocks, the specific sequence of these units creates distinct binding epitopes that are recognized by proteins. nih.gov The most well-characterized example of such an epitope is the specific pentasaccharide sequence within heparin that binds with high affinity to the protein antithrombin III. researchgate.netnih.gov This particular motif features a rare 3-O-sulfated glucosamine (B1671600) residue, which is absolutely essential for high-affinity binding. nih.gov

Heparin disaccharide III-A, which is ΔUA-GlcNAc(6S), is generated from heparin through enzymatic cleavage and represents a key structural component. Although this disaccharide by itself does not constitute the entire antithrombin-binding site, its sulfation pattern and that of its neighbors in the heparin chain contribute to the formation of specific, high-affinity binding sites for various proteins. nih.gov The identification of these minimal binding sequences is crucial for understanding the structure-activity relationships of heparin-binding proteins.

In Vitro Assays for Interaction Analysis

A suite of biophysical techniques is employed to characterize the interactions between heparin disaccharides and proteins in a controlled laboratory setting. These assays provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govmdpi.com In a typical SPR experiment, a protein (ligand) is immobilized on a sensor chip, and a solution containing the heparin disaccharide (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted in a sensorgram. nih.gov This allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. mdpi.comrpi.edu Competition assays using SPR, where different oligosaccharides compete for binding to a protein, can reveal the size and sulfation requirements for a specific interaction. frontiersin.orgresearchgate.net

Fluorescence spectroscopy is another highly sensitive method used to study these interactions. nih.gov Heparin disaccharides can be chemically labeled with a fluorophore. d-nb.inforesearchgate.net Changes in the fluorescence signal upon titration with a protein can be used to determine binding constants. arxiv.org Furthermore, techniques like Thioflavin T fluorescence assays can be used to monitor processes like heparin-induced protein aggregation. researchgate.net

| Technique | Principle | Information Obtained | References |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ). | nih.govmdpi.comfrontiersin.org |

| Fluorescence Spectroscopy | Detects changes in fluorescence properties of a labeled molecule upon binding. | Binding affinity (Kₑ), Stoichiometry. | nih.govd-nb.infoarxiv.org |

Nuclear Magnetic Resonance (NMR) Titration Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into molecular interactions. In an NMR titration experiment, the NMR spectrum of the heparin disaccharide is recorded upon the incremental addition of the binding protein (or vice-versa). nih.govnih.gov Binding causes changes in the chemical environment of the nuclei, leading to chemical shift perturbations in the NMR spectrum. nih.gov By monitoring these changes, the specific atoms at the binding interface can be identified, and the dissociation constant (Kₑ) can be calculated. nih.govnih.gov

A more advanced technique, Saturation Transfer Difference (STD) NMR, is particularly useful for mapping the binding epitope of a ligand. researchgate.net In this experiment, specific signals of the protein are saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to the protons of the ligand that are in close contact with the protein. By observing which ligand signals show a decreased intensity (the "STD effect"), the precise part of the molecule involved in binding can be determined. researchgate.net

Computational Modeling of Protein-Disaccharide Complexes

Computational methods are indispensable tools for visualizing and understanding the structural basis of protein-saccharide interactions. nih.govresearchgate.net These in silico approaches complement experimental data and can predict interaction details at an atomic level.

Molecular docking is a computational technique used to predict the preferred binding orientation of a disaccharide within the binding pocket of a protein. nih.gov This method scores different poses based on factors like electrostatic compatibility and shape complementarity. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the protein-disaccharide complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes, solvent effects, and the specific interactions (like hydrogen bonds and salt bridges) that stabilize the complex. nih.gov These simulations have been crucial in understanding how heparin chains recognize and bind to proteins, often revealing the importance of electrostatic steering in guiding the ligand to the binding site. nih.gov

Applications As a Research Standard and Building Block in Glycoscience

Utilisation as an Analytical Standard for Glycosaminoglycan Compositional Analysis

The analysis of heparan sulfate (B86663) (HS) and heparin composition is fundamental to understanding their roles in biological processes such as cell signaling, coagulation, and viral entry. nih.govnih.gov This analysis typically involves the enzymatic depolymerization of the polysaccharide chains into their constituent disaccharide units using specific heparin lyases. nih.govnih.gov Heparin disaccharide III-A disodium (B8443419) salt is employed as an analytical standard in this process, enabling the precise identification and quantification of the corresponding disaccharide (ΔUA(2S)-GlcNAc) within a complex mixture of GAG-derived fragments. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are primary techniques for separating and quantifying GAG-derived disaccharides. nih.govnih.gov In these methods, Heparin disaccharide III-A disodium salt serves as a crucial calibrant.

For quantitative analysis, a calibration curve is generated by injecting known concentrations of the pure disaccharide standard into the chromatography system and measuring the corresponding detector response (e.g., UV absorbance at 232 nm or ion intensity in MS). nih.gov This curve allows researchers to accurately determine the concentration of the ΔUA(2S)-GlcNAc disaccharide in unknown biological samples by comparing its signal to the standard curve.

A more advanced approach involves the use of isotopically labeled internal standards, which can be chemoenzymatically synthesized. nih.gov These labeled standards have identical chemical properties and chromatographic retention times as their unlabeled counterparts but are distinguishable by mass spectrometry. nih.gov By adding a known quantity of the labeled standard to a sample before analysis, it is possible to correct for variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of the native disaccharide. nih.gov This methodology is essential because different disaccharide structures can yield significantly different ionization efficiencies and signal intensities in a mass spectrometer. nih.gov

Table 1: Role of Heparin Disaccharide III-A as an Analytical Standard

| Analytical Method | Role of Standard | Purpose | Key Findings |

|---|---|---|---|

| HPLC with UV Detection | External Standard | Quantification based on UV absorbance at 232 nm, characteristic of the unsaturated uronic acid created by lyase action. nih.gov | Enables determination of the amount of specific disaccharides in a GAG digest. nih.gov |

| LC-MS / LC-MS/MS | External/Internal Standard | Creates calibration curves for quantification. Isotopically labeled versions act as internal standards for enhanced accuracy. nih.govnih.gov | Provides sensitive and structurally specific quantification, overcoming variations in ionization efficiency between different disaccharides. nih.gov |

| Capillary Electrophoresis (CE) | Reference Standard | Confirms the identity of separated, derivatized disaccharides and allows for quantification. | Used in high-sensitivity methods to analyze minute quantities of GAGs from biological samples. nih.gov |

The development of analytical techniques with enhanced sensitivity is critical for studying GAGs from limited biological sources, such as cultured cells or tissue biopsies. This compound plays an indispensable role in the validation of these high-sensitivity methods. One prominent strategy involves the derivatization of disaccharides by labeling them with a hydrophobic fluorophore, such as 2-aminoacridone (B130535) (AMAC). nih.govnih.gov This chemical modification improves chromatographic separation on reverse-phase columns and dramatically increases detection sensitivity. nih.gov

Another high-sensitivity technique is capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection. nih.gov When applied to fluorescently tagged disaccharides, CE-LIF can be over 100 times more sensitive than traditional HPLC-UV methods. nih.gov In the development and application of these advanced methods, pure standards like Heparin disaccharide III-A are essential to confirm the identity of the analyte peaks and to perform accurate quantification at very low concentrations. nih.govnih.gov

Building Block for Oligosaccharide Synthesis and Glycan Array Development

Beyond its use as an analytical standard, Heparin disaccharide III-A is a valuable building block in synthetic carbohydrate chemistry. The chemical synthesis of structurally defined heparan sulfate oligosaccharides is crucial for investigating the specific GAG sequences responsible for protein binding and biological activity. nih.gov

Traditional oligosaccharide synthesis starting from monosaccharide units is often a lengthy and complex process. caltech.edu A more efficient, convergent strategy utilizes disaccharide intermediates as minimal precursors. nih.govcaltech.edu This approach can significantly reduce the number of synthetic steps required to assemble larger, complex HS oligosaccharides. caltech.edu Protected forms of disaccharides, including structures related to III-A, are synthesized and then strategically combined to create specific tetrasaccharides, hexasaccharides, and even larger molecules. nih.govacs.org

These synthetically produced oligosaccharides are subsequently used to construct glycan arrays. acs.org In this technology, a library of defined oligosaccharide structures is immobilized (printed) onto a slide. acs.org These arrays are powerful tools for screening the binding specificity of hundreds of GAG-binding proteins, helping to unlock the "sulfation code" that governs the biological functions of heparan sulfate. nih.govcaltech.edu

Probing Substrate Specificity and Enzyme Activity in Vitro

This compound is an important tool for characterizing the enzymes involved in GAG metabolism, particularly the family of heparin lyases (I, II, and III) from Flavobacterium heparinum. nih.gov These enzymes exhibit distinct, though sometimes overlapping, substrate specificities. For example, heparin lyase III primarily cleaves linkages containing β-D-glucopyranosyluronic acid residues, especially in lowly sulfated regions of HS. nih.govnih.gov

By using a structurally defined substrate like Heparin disaccharide III-A in in vitro enzymatic assays, researchers can precisely probe the activity and specificity of these lyases. nih.gov For instance, studies have shown that modifications to the disaccharide structure, such as the presence or absence of sulfate groups at specific positions (e.g., 2-O, 6-O, or 3-O positions), can dramatically impact the rate of enzymatic cleavage. nih.govnih.gov The lack of sulfation on residues adjacent to the cleavage site can increase the action of heparin lyase III, while additional sulfation may inhibit its activity. nih.govnih.gov These detailed studies, which rely on a panel of pure disaccharide substrates, are essential for understanding how these enzymes function and for using them effectively as tools in GAG structural analysis.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Disodium 2-acetamido-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-α-L-threo-hex-4-enopyranuronosyl)-D-glucopyranose |

| Heparin |

| Heparan Sulfate (HS) |

| Glycosaminoglycan (GAG) |

| Heparin Lyase I |

| Heparin Lyase II |

| Heparin Lyase III |

Future Directions and Emerging Research Avenues for Heparin Disaccharide Iii a Disodium Salt

Exploration of Novel Synthetic Routes and Chemoenzymatic Methods for Structural Diversity

The generation of structurally diverse heparin and heparan sulfate (B86663) (HS) oligosaccharides is paramount for detailed structure-activity relationship (SAR) studies. While traditional chemical synthesis is fraught with challenges, including lengthy processes and low yields, chemoenzymatic methods have emerged as a powerful alternative. nih.gov These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, enabling the creation of a wide array of HS structures from common precursors. nih.gov

Future research is focused on expanding the library of available disaccharides and oligosaccharides by leveraging recombinant HS biosynthetic enzymes. nih.govnih.gov This includes glycosyltransferases for backbone elongation, epimerases to convert glucuronic acid (GlcA) to iduronic acid (IdoA), and various sulfotransferases for site-specific sulfation. nih.gov A key area of exploration is the divergent synthesis strategy, where a small number of orthogonally protected disaccharide precursors can be used to generate a large library of distinct structures. acs.org For instance, a library of 48 different HS-based disaccharides was successfully created from just two precursor molecules, highlighting the efficiency of this approach. acs.org

The development of these synthetic methodologies allows for the production of homogenous, structurally defined oligosaccharides, including those containing rare modifications. This capability is crucial for systematically probing the biological functions of specific sulfation patterns and saccharide sequences. rsc.org

Table 1: Comparison of Synthetic Approaches for Heparin Oligosaccharides

| Approach | Advantages | Disadvantages | Key Enzymes/Reagents |

| Purely Chemical Synthesis | High purity of final product. | Multi-step, low overall yield, difficult for large oligosaccharides. | Protecting groups, coupling agents. |

| Chemoenzymatic Synthesis | Shorter routes, high yields, stereospecific and regiospecific reactions. nih.govrsc.org | Requires availability and stability of specific enzymes. | Glycosyltransferases, Epimerases, Sulfotransferases, UDP-sugars. nih.gov |

| Divergent Synthesis | Efficiently generates large libraries from few precursors. acs.org | Complex planning of reaction sequences. | Orthogonally protected building blocks. acs.org |

Advancements in High-Throughput Screening for Disaccharide-Protein Interactions

Understanding the specific interactions between heparin disaccharides and proteins is fundamental to elucidating their biological roles. High-throughput screening (HTS) technologies are being increasingly adapted to accelerate the discovery and characterization of these interactions. frontiersin.orgdovepress.com Techniques such as glycan microarrays and fluorescence polarization assays enable the rapid screening of large libraries of compounds against target proteins. dovepress.com

Future advancements will likely focus on the miniaturization and automation of these screening platforms to reduce costs and increase throughput. nih.gov The development of more physiologically relevant screening models is also a key area of research. Furthermore, integrating HTS with computational docking studies can provide a powerful approach to predict and validate binding sites. acs.org Computational methods, such as those extending the ClusPro server for heparin docking, can screen billions of potential poses of a disaccharide probe against a protein surface to identify likely binding crevices. acs.org

These HTS platforms are not only for identifying binding partners but also for screening for inhibitors of these interactions. For example, an HTS assay was developed to find small molecule inhibitors of the interaction between the Sonic hedgehog N-terminal domain (ShhN) and heparin. dovepress.com Such inhibitors could have significant therapeutic potential. dovepress.comnewcastle.edu.au

Table 2: High-Throughput Screening (HTS) Technologies for Disaccharide-Protein Interaction Analysis

| HTS Technology | Principle | Application | Throughput |

| Glycan Microarrays | Immobilized glycans are probed with fluorescently labeled proteins to detect binding. | Profiling protein binding specificity to a library of glycans. | High |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled disaccharide upon binding to a protein. dovepress.com | Quantifying binding affinity and screening for inhibitors in solution. dovepress.com | High |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate. | Real-time kinetic analysis of binding interactions. | Medium to High |

| Mass Spectrometry-based HTS | Identifies and quantifies bound complexes directly. | Screening complex mixtures and identifying novel interactions. | High |

Integration of Multi-Omics Data with Disaccharide-Level Structural Information

The biological function of a specific disaccharide like Heparin Disaccharide III-A is deeply embedded within a complex cellular context. To fully understand its significance, it is essential to integrate structural data with large-scale biological data from various "omics" fields, such as proteomics and glycomics. nih.govnih.gov This integrative approach, sometimes termed "proteoglycomics," aims to connect the structural details of GAG chains with the identity and function of their core proteins and interacting partners. nih.gov

Future research will increasingly rely on mass spectrometry-based glycomics to profile the array of GAG structures present in a given biological sample, from cells to clinical specimens like plasma. biorxiv.org This can create a "glyco-fingerprint" that may be indicative of health or disease states. biorxiv.org When combined with proteomics data, which identifies the proteins present, researchers can begin to map the specific interactions and pathways modulated by distinct GAG structures.

The challenge lies in the development of sophisticated bioinformatics tools and databases capable of managing and interpreting these large, diverse datasets. nih.gov Successful integration will be crucial for moving from a compositional understanding of the "glycome" to a functional understanding of how specific structures like Heparin Disaccharide III-A contribute to the regulation of signaling pathways, cell growth, and disease progression. nih.govnih.gov

Table 3: Omics Approaches for Integrated GAG Analysis

| Omics Field | Focus of Analysis | Key Information Provided |

| Glycomics | The complete set of glycans (the glycome) in an organism or cell. nih.gov | Disaccharide composition, sulfation patterns, chain length, and overall structural heterogeneity of GAGs. researchgate.net |

| Proteomics | The entire complement of proteins (the proteome). nih.gov | Identification of GAG core proteins and heparin-binding proteins, and their expression levels. |

| Transcriptomics | The complete set of RNA transcripts (the transcriptome). | Expression levels of genes encoding GAG biosynthetic enzymes, core proteins, and interacting proteins. |

| Proteoglycomics | The integrated study of proteoglycans, combining proteomics and glycomics. | Links specific GAG structures to their core proteins, providing a holistic view of proteoglycan function. |

Role in Elucidating Complex Glycosaminoglycan Biosynthetic and Degradative Pathways

The synthesis and degradation of glycosaminoglycans are complex, non-template-driven processes orchestrated by a suite of enzymes in the Golgi apparatus and lysosomes. usask.canih.gov Because of this complexity, having access to structurally defined oligosaccharides like Heparin Disaccharide III-A is invaluable for dissecting these pathways. rsc.org

These defined structures can be used as specific substrates or inhibitors to probe the activity and specificity of individual biosynthetic enzymes (e.g., sulfotransferases, epimerases) and degradative enzymes (e.g., heparanases, sulfatases). nih.govusask.ca By observing how these enzymes interact with or modify a known disaccharide, researchers can piece together the sequential steps and regulatory mechanisms that govern the assembly and breakdown of complex heparan sulfate chains. nih.govmdpi.com

For example, studying how different sulfation patterns on a disaccharide affect the subsequent action of an epimerase can reveal the intricate "rules" of HS biosynthesis. mdpi.com Similarly, these disaccharides can help characterize the substrate specificity of enzymes involved in lysosomal storage disorders, where GAG degradation is impaired. This knowledge is fundamental not only for a basic understanding of cell biology but also for developing strategies to engineer GAGs with desired therapeutic properties or to correct defects in GAG metabolism. nih.gov

Table 4: Key Enzymes in Heparan Sulfate Biosynthesis and Degradation

| Enzyme Class | Function | Role in Pathway |

| Glycosyltransferases | Build the polysaccharide backbone by adding monosaccharides. nih.gov | Elongation of the GAG chain. |

| C5-Epimerase | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.gov | Introduces structural flexibility and new binding sites. |

| Sulfotransferases (OSTs) | Add sulfate groups to specific positions on the sugar rings. nih.gov | Generate the vast structural diversity and specific protein-binding motifs. |

| Heparanases | Cleave the HS chain internally (endolytic). | Remodeling of the extracellular matrix and release of HS-bound factors. |

| Sulfatases | Remove sulfate groups from the sugar rings. | Initial steps in the lysosomal degradation of HS chains. |

Q & A

Q. What analytical methods are recommended for structural characterization of heparin disaccharide III-A disodium salt?

Heparin disaccharide III-A (ΔUA-GlcNAc,6S) can be characterized using ion-pairing reversed-phase microflow HPLC coupled with mass spectrometry (IPRP-Mf-HPLC–MS). This method resolves sulfation patterns by leveraging ion-pairing agents (e.g., tributylamine) to enhance chromatographic separation, followed by MS detection for fragment ion analysis (e.g., [B1]− fragment at m/z 236.9 for III-A) . Nuclear magnetic resonance (NMR) is also critical for confirming stereochemistry, particularly the 6-O-sulfation on the glucosamine residue.

Q. How can researchers ensure accurate quantification of heparin disaccharide III-A in biological samples?

Use an unnatural internal standard (e.g., UA2S–GlcNCOEt6S) to normalize ion suppression effects in MS analysis. Calibration curves should be validated against certified reference materials, and sample preparation must include enzymatic digestion with heparinases I/II/III to release disaccharides . For low-abundance III-A in serum, tandem MS with selected reaction monitoring (SRM) improves sensitivity by targeting specific transitions (e.g., m/z 458.1 → 236.9) .

Q. What are the common sources of variability in heparin disaccharide III-A compositional analysis?

Variability arises from:

- Sample preparation : Incomplete enzymatic digestion or contamination with endogenous glycosaminoglycans (GAGs).

- Instrumentation : Differences in ionization efficiency between sulfated isomers (e.g., III-A vs. II-A) due to solvent systems or matrix effects .

- Biological variability : Ethnicity, age, and health status of donor sera influence disaccharide profiles .

Advanced Research Questions

Q. How can researchers distinguish heparin disaccharide III-A from isomeric disaccharides (e.g., II-A) in complex mixtures?

Isomeric separation requires optimized LC conditions (e.g., 50 mM tributylamine, pH 5.0, with a C18 column) to resolve III-A (ΔUA-GlcNAc,6S) from II-A (ΔUA-GlcNS,6S). MS/MS fragmentation patterns are critical: III-A produces a [B1]− ion (m/z 236.9), while II-A yields [0,2A2]− (m/z 357.0) . Advanced data-independent acquisition (DIA) workflows further enhance isomer identification .

Q. What experimental design considerations are critical for studying heparin disaccharide III-A’s role in anticoagulation?

- Binding assays : Use surface plasmon resonance (SPR) to measure III-A’s affinity for antithrombin III (ATIII) versus unfractionated heparin.

- Functional assays : Compare thrombin inhibition kinetics (IC50) between III-A and other disaccharides (e.g., I-S) using chromogenic substrates .

- Control experiments : Include desulfated or N-acetylated analogs to confirm sulfation-dependent activity .

Q. How can low-abundance heparin disaccharide III-A be reliably detected in human serum?

Pre-concentration techniques, such as solid-phase extraction (SPE) with anion-exchange cartridges, enrich disaccharides prior to LC-MS. Isotope-labeled III-A (e.g., 13C-labeled) as an internal standard improves quantification accuracy in complex matrices .

Methodological Challenges and Data Interpretation

Q. How do sulfation patterns influence heparin disaccharide III-A’s bioactivity and analytical detection?

6-O-sulfation on glucosamine is critical for III-A’s weak anticoagulant activity compared to trisulfated disaccharides (e.g., I-S). In LC-MS, higher sulfation reduces retention times but increases ion suppression, necessitating adjusted mobile phase gradients .

Q. What statistical approaches are recommended for analyzing contradictory data in disaccharide composition studies?

Multivariate analysis (e.g., PCA) can resolve discrepancies arising from biological variability. For example, donor-specific differences in III-A levels (e.g., Hispanic vs. Caucasian sera) require cohort stratification and ANOVA with post-hoc tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.